2-[(E)-3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-1-phenyl-3H-indolium chloride
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Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
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This typically involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to elucidate the compound’s structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity. It includes identifying the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. It could also involve studying the compound’s chemical properties like acidity/basicity, reactivity, and redox potential.Safety And Hazards
This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact.
Future Directions
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properties
IUPAC Name |
(2E)-2-[(E)-3-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-phenylindole;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33N2.ClH/c1-34(2)28-20-11-13-22-30(28)36(26-16-7-5-8-17-26)32(34)24-15-25-33-35(3,4)29-21-12-14-23-31(29)37(33)27-18-9-6-10-19-27;/h5-25H,1-4H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZYSHQUYNERGD-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C5=CC=CC=C5)(C)C)C6=CC=CC=C6)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3C5=CC=CC=C5)(C)C)C6=CC=CC=C6)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-1-phenyl-3H-indolium chloride |
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